molecular formula C9H11NO2 B1610497 Methyl 4,6-dimethylnicotinate CAS No. 69971-44-4

Methyl 4,6-dimethylnicotinate

Cat. No.: B1610497
CAS No.: 69971-44-4
M. Wt: 165.19 g/mol
InChI Key: XKPZKJCXLVXCRE-UHFFFAOYSA-N
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Description

Methyl 4,6-dimethylnicotinate is an organic compound with the molecular formula C9H11NO2. It is a derivative of nicotinic acid, where the carboxyl group is esterified with methanol, and the pyridine ring is substituted with two methyl groups at positions 4 and 6. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4,6-dimethylnicotinate can be synthesized through several methods. One common approach involves the esterification of 4,6-dimethylnicotinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Methyl 4,6-dimethylnicotinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The methyl groups on the pyridine ring can participate in electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4,6-dimethylnicotinic acid, while reduction could produce 4,6-dimethylpyridine-3-methanol.

Scientific Research Applications

Methyl 4,6-dimethylnicotinate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals, where its unique chemical properties are leveraged to develop new products.

Mechanism of Action

The mechanism of action of methyl 4,6-dimethylnicotinate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act by modulating enzyme activity or interacting with cellular receptors. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    Methyl nicotinate: A simpler ester of nicotinic acid without the additional methyl groups.

    Ethyl 4,6-dimethylnicotinate: Similar structure but with an ethyl ester instead of a methyl ester.

    4,6-Dimethylnicotinic acid: The parent acid form without esterification.

Uniqueness: Methyl 4,6-dimethylnicotinate is unique due to the presence of methyl groups at positions 4 and 6 on the pyridine ring, which can influence its chemical reactivity and biological activity. These substitutions can enhance its stability and modify its interaction with biological targets compared to its non-methylated counterparts.

Properties

IUPAC Name

methyl 4,6-dimethylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-6-4-7(2)10-5-8(6)9(11)12-3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKPZKJCXLVXCRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20508851
Record name Methyl 4,6-dimethylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20508851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69971-44-4
Record name Methyl 4,6-dimethylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20508851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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